molecular formula C10H13N2Na3O8 B3030031 Edetate Trisodium CAS No. 85715-60-2

Edetate Trisodium

Cat. No.: B3030031
CAS No.: 85715-60-2
M. Wt: 358.19 g/mol
InChI Key: QZKRHPLGUJDVAR-UHFFFAOYSA-K
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Description

Edetate Trisodium Monohydrate is a high-purity, water-soluble salt of Ethylenediaminetetraacetic acid (EDTA) that functions as a highly effective hexadentate chelating agent . Its molecular structure acts as a "molecular claw," sequestering di- and trivalent metal ions such as Ca²⁺, Fe³⁺, and Mg²⁺ to form stable, water-soluble complexes . This core mechanism underpins its significant value across diverse research and industrial fields. In industrial research, particularly in oilfield and refinery operations, Trisodium EDTA is proven to control scale and prevent corrosion by inactating metal ions that cause mineral deposition . Studies have shown its application in Enhanced Oil Recovery (EOR), where it can alter rock wettability and drastically reduce interfacial tension, mobilizing additional oil and boosting recovery rates . In laboratory research, it is indispensable as a metal-scavenger to deactivate metal-dependent enzymes, preserve blood cell morphology by chelating calcium in collection tubes, and prevent clumping in cell cultures by binding calcium to disrupt cadherin junctions . It also serves as a decalcifying agent in histopathology and a stabilizing agent in various biochemical solutions . This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate
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InChI

InChI=1S/C10H16N2O8.3Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3
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InChI Key

QZKRHPLGUJDVAR-UHFFFAOYSA-K
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Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+]
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Molecular Formula

C10H13N2Na3O8
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DSSTOX Substance ID

DTXSID7020556
Record name Trisodium ethylenediaminetetraacetate
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Molecular Weight

358.19 g/mol
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Physical Description

Ethylenediamine tetraacetic acid, trisodium salt is an odorless white crystalline powder. pH (1% aqueous solution) 9.3. pH (10% aqueous solution) about 8.3-8.7. (NTP, 1992), Dry Powder; Liquid, White odorless solid; [CAMEO] Fine white crystals; [Sigma-Aldrich MSDS]
Record name ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT
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Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:3)
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Solubility

5 to 10 mg/mL at 70.7 °F (NTP, 1992)
Record name ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT
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Density

0.7215 (NTP, 1992) - Less dense than water; will float
Record name ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT
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CAS No.

150-38-9, 85715-60-2
Record name ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT
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Record name Edetate Trisodium [USAN]
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Record name Glycine, N,N'-1,2-ethanediylbis(N-(carboxymethyl)-, trisodium salt, hydrate
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Record name Trisodium ethylenediaminetetraacetate
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Record name Edetate trisodium
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Melting Point

greater than 572 °F (NTP, 1992)
Record name ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT
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Preparation Methods

Synthetic Routes and Reaction Conditions

Edetate trisodium is synthesized through the reaction of ethylenediaminetetraacetic acid with sodium hydroxide. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where ethylenediaminetetraacetic acid and sodium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in solid form .

Chemical Reactions Analysis

Chelation Reactions with Metal Ions

Edetate trisodium monohydrate primarily functions as a hexadentate ligand, forming stable complexes with divalent (Ca²⁺, Mg²⁺, Fe²⁺) and trivalent (Fe³⁺, Al³⁺) metal ions. The reaction mechanism involves coordination through two amine and four carboxylate groups, producing water-soluble anionic complexes .

Key Reactions:

  • General Chelation Reaction :

    Na3EDTAH2O+Mn+[M EDTA ](n4)+3Na++H2O\text{Na}_3\text{EDTA}\cdot \text{H}_2\text{O}+\text{M}^{n+}\rightarrow [\text{M EDTA }]^{(n-4)-}+3\text{Na}^++\text{H}_2\text{O}

    Where Mn+\text{M}^{n+} represents a metal ion (e.g., Fe3+\text{Fe}^{3+}, Ca2+\text{Ca}^{2+}) .

  • Stability Constants (log⁡K\log KlogK) :

    Metal IonlogK\log K (25°C)
    Fe³⁺25.1
    Cu²⁺18.8
    Pb²⁺18.0
    Ca²⁺10.7
    Mg²⁺8.7
    Data from equilibrium studies .
  • Iron(III) Complexation :

     Fe H26 3++H4EDTA Fe EDTA +6H2O+4H+(Keq=1025.1)\text{ Fe H}_2\text{O }_6\text{ }^{3+}+\text{H}_4\text{EDTA}\leftrightarrow \text{ Fe EDTA }^-+6\text{H}_2\text{O}+4\text{H}^+\quad (K_{\text{eq}}=10^{25.1})

    This reaction is critical in dissolving iron oxide scales .

Reactivity with Aluminum and Hydrogen Gas Production

In aqueous solutions, this compound reacts with aluminum metal, producing hydrogen gas :

2Al+2Na3EDTA+6H2O2Na[Al EDTA ]+3H2+6NaOH2\text{Al}+2\text{Na}_3\text{EDTA}+6\text{H}_2\text{O}\rightarrow 2\text{Na}[\text{Al EDTA }]^-+3\text{H}_2\uparrow +6\text{NaOH}

This reaction is leveraged in industrial descaling but requires careful pH control to prevent excessive gas formation .

Decomposition and Thermal Stability

This compound monohydrate decomposes at temperatures >300°C, forming carbon oxides, sodium carbonate, and nitrogen-containing compounds . Under oxidative conditions (e.g., with hypochlorite or ozone), it degrades into nitrilotriacetic acid (NTA) and glycine derivatives .

Decomposition Products:

ConditionProducts
Thermal (>300°C)CO₂, Na₂CO₃, NH₃, HCN
Oxidative (pH >10)NTA, formaldehyde, ammonia
Data from thermogravimetric analysis and oxidation studies .

pH-Dependent Stability

The chelation efficiency of this compound is highly pH-dependent:

  • Neutral pH (7.0) : Forms H2EDTA2\text{H}_2\text{EDTA}^{2-}, optimal for Ca²⁺ and Mg²⁺ binding .

  • Alkaline pH (10–12) : Fully deprotonated as EDTA4\text{EDTA}^{4-}, enhancing affinity for Fe³⁺ and Cu²⁺ .

Incompatibility with Strong Oxidizers

This compound reacts violently with strong oxidizing agents (e.g., potassium permanganate, chlorine), leading to exothermic decomposition and potential combustion :

Na3EDTA+KMnO4MnO2+CO2+NaNO3+H2O\text{Na}_3\text{EDTA}+\text{KMnO}_4\rightarrow \text{MnO}_2+\text{CO}_2+\text{NaNO}_3+\text{H}_2\text{O}

Role in Catalytic Inhibition

By sequestering metal cofactors, this compound inhibits metalloenzymes such as proteases and nucleases :

  • Example :

    Zn2++Na3EDTA[Zn EDTA ]2+3Na+\text{Zn}^{2+}+\text{Na}_3\text{EDTA}\rightarrow [\text{Zn EDTA }]^{2-}+3\text{Na}^+

    This reaction is utilized in molecular biology to prevent DNA degradation .

Scientific Research Applications

Edetate trisodium has a wide range of applications in scientific research:

Mechanism of Action

Edetate trisodium exerts its effects by binding to metal ions through its carboxylate and amine groups. This binding forms stable, water-soluble complexes that can be excreted from the body. The chelation process reduces the availability of metal ions, thereby preventing their participation in undesirable chemical reactions .

Comparison with Similar Compounds

Edetate Disodium (C₁₀H₁₄N₂Na₂O₈)

  • Solubility : ~10% in water, significantly lower than the trisodium salt .
  • pH Profile : 4.3–4.7 in solution, making it suitable for formulations requiring mild acidity .
  • Applications : Preferred in parenteral formulations (e.g., Edetate Disodium Injection) and ophthalmic suspensions where pH compatibility is critical .
  • Regulatory Status : Included in the FDA Inactive Ingredients Guide for injectables and ophthalmics .
  • Safety : LD₅₀ (rat, oral): 2.15 g/kg, similar to trisodium edetate .

Tetrasodium Edetate (C₁₀H₁₂N₂Na₄O₈)

  • Solubility : 0.1 g/mL in water, lower than trisodium edetate .
  • pH Profile : Strongly alkaline (pH > 11), limiting use in neutral or acidic formulations .
  • Applications : Primarily industrial (e.g., detergents, water softeners) due to high alkalinity .
  • Safety : Classified as an irritant (R36/37/38), requiring protective handling .

Calcium Disodium Edetate (C₁₀H₁₂CaN₂Na₂O₈)

  • Function : Combines chelation with calcium replacement, used in heavy metal poisoning (e.g., lead detoxification).
  • Solubility : ~10% in water, comparable to disodium edetate .

Trisodium Nitrilotriacetate Monohydrate (Na₃NTA·H₂O)

  • CAS : 18662-53-8; EINECS 225-768-6 .
  • Solubility : ~120 g/100 mL, slightly higher than trisodium edetate.
  • Applications : Alternative chelator in detergents and industrial processes but less common in pharmaceuticals due to toxicity concerns .

Trisodium Citrate Dihydrate (C₆H₅Na₃O₇·2H₂O)

  • Solubility : ~76 g/100 mL, lower than trisodium edetate .
  • pH Profile : ~8.6 in solution, used as a buffering agent in food and pharmaceuticals.
  • Applications : Lacks strong metal-chelating efficacy compared to EDTA salts; primarily a pH adjuster .

Data Table: Key Comparative Properties

Property Edetate Trisodium Monohydrate Edetate Disodium Tetrasodium Edetate Trisodium Citrate Dihydrate
CAS Number 150-38-9 139-33-3 64-02-8 6132-04-3
Solubility (H₂O) 103 g/100 mL ~10% 0.1 g/mL 76 g/100 mL
pH (1% Solution) 9.3 4.3–4.7 >11 ~8.6
Primary Use Pharmaceutical chelator Injectables Industrial Food/pharma buffer
Regulatory Status FDA Inactive Ingredient USP-compliant Not for pharma GRAS (FDA)

Biological Activity

Edetate trisodium monohydrate, commonly known as trisodium EDTA, is a chelating agent widely used in various fields, including medicine, biology, and industry. Its primary biological activity stems from its ability to bind metal ions, which can be both beneficial and detrimental depending on the context. This article explores the compound's mechanisms of action, pharmacokinetics, applications in medicine and research, and potential side effects.

Chelation Process
this compound monohydrate acts as a hexadentate ligand, meaning it can bind to metal ions through multiple sites. The general reaction for the formation of a metal complex can be represented as follows:

Mn++EDTA4 M EDTA (n4)+\text{M}^{n+}+\text{EDTA}^{4-}\rightarrow \text{ M EDTA }^{(n-4)+}

where Mn+\text{M}^{n+} represents a metal cation. This chelation process effectively removes metal ions from biological systems, preventing them from participating in unwanted reactions.

Target Ions
The compound predominantly binds divalent and trivalent metal ions such as lead, calcium, and iron. Its affinity for calcium makes it particularly useful in medical applications to lower serum calcium levels during conditions like hypercalcemia .

Pharmacokinetics

After intravenous administration, this compound is rapidly excreted in urine, with approximately 50% appearing within one hour and over 95% within 24 hours. This rapid excretion indicates good bioavailability and systemic distribution . The pharmacokinetics of this compound can be influenced by factors such as kidney function and hydration status, which affect its efficacy in chelation therapy.

Applications in Medicine

Chelation Therapy
this compound is primarily used in chelation therapy for treating heavy metal poisoning (e.g., lead and mercury). It enhances urinary excretion of these metals while potentially affecting the bioavailability of essential trace elements like zinc and magnesium.

Management of Digitalis Toxicity
The compound is also indicated for managing digitalis toxicity by controlling ventricular arrhythmias associated with elevated calcium levels .

Research Applications

In biological research, this compound is employed to inhibit metal-dependent enzymes and study metal ion interactions within biological systems. It serves as a preservative in biological samples to prevent metal ion interference during experiments.

Case Studies

  • Heavy Metal Detoxification : A clinical study demonstrated that patients undergoing chelation therapy with this compound showed significant reductions in blood lead levels. The therapy resulted in increased urinary excretion rates of lead without significant adverse effects on essential trace elements.
  • Digitalis Toxicity Management : In a case involving a patient with digitalis toxicity, administration of this compound led to stabilization of heart rhythm and reduction in serum calcium levels, showcasing its therapeutic efficacy in acute settings .

Side Effects and Safety

While this compound is generally safe when used appropriately, it can cause side effects such as gastrointestinal symptoms (nausea, vomiting), electrolyte imbalances (hypokalemia), and transient drops in blood pressure . Long-term use or excessive dosages may lead to nephrotoxicity or adverse effects on the reticuloendothelial system .

Q & A

Basic Research Questions

Q. What laboratory methods are recommended for synthesizing edetate trisodium monohydrate, and how can purity be optimized?

  • Methodological Answer : this compound monohydrate can be synthesized via neutralization of EDTA (ethylenediaminetetraacetic acid) with sodium hydroxide in aqueous solution. Adjust the pH to ~9.3 to favor monohydrate crystallization, followed by slow evaporation or cooling to precipitate crystals. Purity optimization involves recrystallization from deionized water and monitoring via pH titration to ensure stoichiometric sodium ion incorporation. Impurities (e.g., residual disodium salts) can be quantified using ion chromatography .

Q. Which analytical techniques are essential for characterizing this compound monohydrate in research settings?

  • Methodological Answer : Key techniques include:

  • Complexometric titration with standardized metal ion solutions (e.g., Ca²⁺ or Mg²⁺) to assess chelation capacity.
  • X-ray diffraction (XRD) to confirm crystalline structure and hydrate form.
  • ICP-OES for quantifying trace metal impurities.
  • pH potentiometry to verify the 1% aqueous solution pH (expected ~9.3).
    Cross-reference results with pharmacopeial monographs (e.g., USP) for validation .

Q. How should researchers standardize the preparation of this compound monohydrate solutions for reproducible experimental outcomes?

  • Methodological Answer : Prepare solutions in deionized water at 20°C, ensuring a solubility of ~457 g/L. Pre-filter solutions to remove particulate matter, and calibrate pH meters with buffers at pH 4.0, 7.0, and 10.0. Document ionic strength and temperature, as these factors influence chelation kinetics .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the chelation efficacy of this compound monohydrate with transition metals under varying physiological conditions?

  • Methodological Answer : Use potentiometric titration to determine stability constants (log K) for metal-EDTA complexes (e.g., Fe³⁺, Cu²⁺) across pH ranges (3–12). Simulate physiological conditions (e.g., 37°C, 0.9% NaCl) and compare results to theoretical models. For conflicting data, employ UV-Vis spectroscopy to monitor metal-ligand charge-transfer bands and validate binding stoichiometry .

Q. What strategies resolve discrepancies in reported biodegradation rates of this compound monohydrate in aquatic environments?

  • Methodological Answer : Conduct OECD 301F respirometry tests to measure biochemical oxygen demand (BOD) over 28 days. Compare with chemical oxygen demand (COD) to assess incomplete degradation. Address contradictions by controlling variables such as microbial community composition, temperature, and water hardness. Cross-validate with ecotoxicity assays using Daphnia magna or algal models .

Q. How can researchers assess the stability of this compound monohydrate in multi-excipient pharmaceutical formulations, such as inhalers or injectables?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring of EDTA degradation products (e.g., ethylenediaminetriacetic acid). Use isothermal titration calorimetry (ITC) to detect interactions with surfactants (e.g., polysorbate 80) or preservatives (e.g., benzalkonium chloride). Validate methods against FDA inactive ingredient guidelines .

Q. What advanced statistical approaches are suitable for analyzing variability in LD₅₀ values across toxicity studies?

  • Methodological Answer : Apply meta-regression analysis to harmonize data from disparate studies, adjusting for factors like animal strain, administration route (oral vs. IP), and hydration state of the compound. Use ANOVA to test for significant differences between datasets, and cross-reference with USP-reported values (e.g., rat oral LD₅₀: 2.15 g/kg) .

Data Contradiction & Validation

Q. How should researchers address conflicting solubility data for this compound monohydrate in mixed solvent systems?

  • Methodological Answer : Replicate experiments under controlled conditions (temperature, ionic strength, solvent ratios) using gravimetric analysis for solubility quantification. Compare results with predictive models like NRTL-SAC or COSMO-RS . Discrepancies may arise from hydrate formation; confirm phase composition via thermogravimetric analysis (TGA) .

Q. What methodologies validate the absence of genotoxic impurities in this compound monohydrate batches used in drug formulations?

  • Methodological Answer : Employ Ames test (OECD 471) for mutagenicity screening and micronucleus assay (OECD 487) for clastogenicity. Use LC-MS/MS to detect trace impurities (e.g., residual ethylenediamine) at ppm levels. Validate against ICH Q3A/B guidelines .

Tables for Key Data Reference

Property Value Reference
Water Solubility (20°C)457 g/L
pH (1% aqueous solution)9.3
Rat Oral LD₅₀2.15 g/kg
Melting Point>300°C (decomposition)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edetate Trisodium
Reactant of Route 2
Edetate Trisodium

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